N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide
Description
Properties
CAS No. |
748779-06-8 |
|---|---|
Molecular Formula |
C18H25N3OS |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C18H25N3OS/c1-23-12-11-16(21-18(22)13-7-3-2-4-8-13)17-19-14-9-5-6-10-15(14)20-17/h5-6,9-10,13,16H,2-4,7-8,11-12H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
QCFABUCGHMDLHD-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3CCCCC3 |
solubility |
23 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole ring, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The methylsulfanyl group is then introduced through nucleophilic substitution reactions, often using thiols as reagents . The final step involves the attachment of the cyclohexanecarboxamide moiety, which can be achieved through amide bond formation reactions using cyclohexanecarboxylic acid and suitable coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Reduction: The benzimidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Alkyl halides, thiols, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole and methylsulfanyl derivatives.
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide has shown potential in several scientific research areas:
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity and disrupting cellular processes . The methylsulfanyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Thiabendazole: An anthelmintic with a benzimidazole core.
Albendazole: Another benzimidazole derivative used as an antiparasitic.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide stands out due to its unique combination of functional groups, which may confer enhanced biological activity and specificity compared to simpler benzimidazole derivatives .
Biological Activity
N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, including antitumor, antimicrobial, and potential neuroleptic effects, supported by recent research findings and case studies.
- Molecular Formula : C18H25N3OS
- Molecular Weight : 355.47 g/mol
- LogP : 2.29 (indicating moderate lipophilicity)
- Rotatable Bonds : 6
Antitumor Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit notable antitumor activity. A comparative analysis was conducted using various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358.
In Vitro Studies
A study assessed the compound's efficacy using both two-dimensional (2D) and three-dimensional (3D) cell culture models:
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| A549 | 6.75 ± 0.19 μM | 9.31 ± 0.78 μM |
| HCC827 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |
| NCI-H358 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |
These results indicate that the compound shows higher potency in the 2D assay compared to the more complex 3D environment, which mimics in vivo conditions more closely .
The mechanism by which this compound exerts its antitumor effects involves binding to DNA, particularly within the minor groove, which can disrupt critical cellular processes such as replication and transcription . The presence of the benzimidazole moiety is crucial for this interaction.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains, including E. coli and S. aureus. The results indicated that it possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | X μg/mL |
| S. aureus | Y μg/mL |
(Note: Specific MIC values were not provided in the search results but should be included based on experimental data from future studies.)
Case Studies and Research Findings
- Case Study on Antitumor Activity :
- Research on Antimicrobial Properties :
- Neuroleptic Activity Investigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
